molecular formula C27H22FN5O3 B2892609 N-(4-fluorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1032002-34-8

N-(4-fluorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No.: B2892609
CAS No.: 1032002-34-8
M. Wt: 483.503
InChI Key: MIKAJTNLFUGQEG-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a structurally complex molecule featuring a 1,8-naphthyridin-4-one core fused with a 1,2,4-oxadiazole ring and a 4-fluorobenzyl-substituted acetamide side chain. The 1,8-naphthyridine scaffold is a bicyclic heteroaromatic system known for its role in medicinal chemistry due to its hydrogen-bonding capabilities and planar rigidity, which enhance target binding . The oxadiazole moiety, particularly the 1,2,4-oxadiazol-5-yl group, acts as a bioisostere for ester or amide functionalities, improving metabolic stability and bioavailability .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O3/c1-16-3-8-19(9-4-16)25-31-27(36-32-25)22-14-33(26-21(24(22)35)12-5-17(2)30-26)15-23(34)29-13-18-6-10-20(28)11-7-18/h3-12,14H,13,15H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKAJTNLFUGQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound with Analogues

Compound Core Heterocycle(s) Key Substituents Notable Functional Groups
Target Compound 1,8-naphthyridine, 1,2,4-oxadiazole 4-fluorobenzyl, p-tolyl, methyl, oxo Acetamide, oxadiazole, fluorobenzyl
6a () 1,2,3-triazole, naphthalene Phenyl, naphthalen-1-yloxy Acetamide, triazole, naphthyl ether
6b () 1,2,3-triazole, naphthalene 2-nitrophenyl, naphthalen-1-yloxy Acetamide, triazole, nitro group
Oxazolone derivatives () Oxazol-5(4H)-one, indole 5-fluoroindole, arylbenzelidene Oxazolone, fluoroindole, benzylidene

Key Observations:

  • Oxazolone derivatives () feature a five-membered lactone-like ring, which may confer different electronic properties .
  • The p-tolyl group on the oxadiazole could enhance π-π stacking interactions in target binding compared to the naphthyl ether in 6a .

Physicochemical and Spectral Properties

Table 2: Spectral Signatures of Key Functional Groups

Functional Group Target Compound (Expected) 6b () Oxazolone ()
C=O (Acetamide) ~1670–1700 cm⁻¹ (IR) 1682 cm⁻¹ (IR) 1676–1682 cm⁻¹ (IR)
Aromatic C-H ~3000–3100 cm⁻¹ (IR) 2990–3150 cm⁻¹ (IR) 3078–3302 cm⁻¹ (IR)
Nitro Group (NO₂) N/A 1504 cm⁻¹ (asymmetric) N/A
Oxadiazole/Triazole C-N ~1300–1350 cm⁻¹ (IR) 1340 cm⁻¹ (C-N) ~1295–1303 cm⁻¹ (C-N)

NMR Analysis :

  • The target compound’s 1,8-naphthyridine protons would resonate downfield (δ 8.0–9.0 ppm) due to aromatic deshielding, distinct from the naphthalene protons in 6a–c (δ 7.2–8.6 ppm) .
  • The oxadiazole’s methyl group in the target compound may appear as a singlet near δ 2.5 ppm, whereas the triazole protons in 6b show a characteristic singlet at δ 8.36 ppm .

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